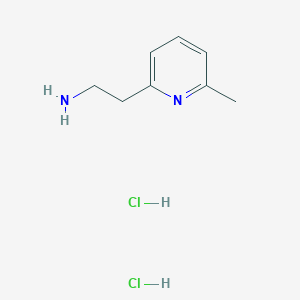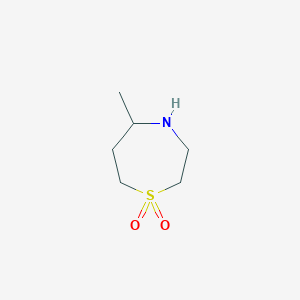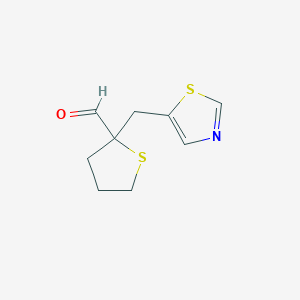![molecular formula C14H24N2O B13272728 N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13272728.png)
N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a bicyclo[2.2.1]heptane core, which is a common motif in organic chemistry due to its rigidity and stability. The presence of an aminocyclohexyl group and a carboxamide functional group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction to form the bicyclo[2.2.1]heptane core, followed by functionalization to introduce the aminocyclohexyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The aminocyclohexyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.1]heptane core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
- Bicyclo[2.2.1]heptane derivatives
Uniqueness
This compound stands out due to its unique combination of a rigid bicyclo[2.2.1]heptane core and a flexible aminocyclohexyl group. This structural arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C14H24N2O/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9/h9-13H,1-8,15H2,(H,16,17) |
InChI Key |
ZKLONSUVCHGLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
![tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272655.png)


![(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13272659.png)


![2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13272676.png)


amine](/img/structure/B13272705.png)

